molecular formula C12H13FN2O B12232209 N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine

N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine

Cat. No.: B12232209
M. Wt: 220.24 g/mol
InChI Key: NDMLKNNCURDCPE-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound, with its unique structure, exhibits potential for various biological activities and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. For instance, the reaction between 2-aminophenol and an aldehyde in the presence of a base like potassium carbonate and an oxidant such as tert-butyl hydroperoxide can yield benzoxazole derivatives . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide under argon atmosphere with blue LED irradiation .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, may involve large-scale reactions using metal catalysts, nanocatalysts, or ionic liquid catalysts. These methods ensure high yields and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidants like tert-butyl hydroperoxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methyl cyanide or dimethyl sulfoxide under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C12H13FN2O/c1-15(9-3-2-4-9)12-14-10-6-5-8(13)7-11(10)16-12/h5-7,9H,2-4H2,1H3

InChI Key

NDMLKNNCURDCPE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2=NC3=C(O2)C=C(C=C3)F

Origin of Product

United States

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